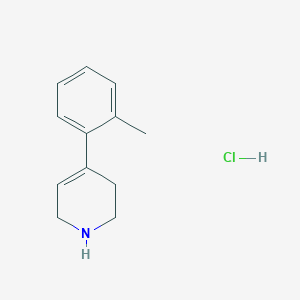

4-(2-Methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride

Vue d'ensemble

Description

4-(2-Methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride is a chemical compound that belongs to the class of tetrahydropyridines This compound is characterized by the presence of a 2-methylphenyl group attached to the tetrahydropyridine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride typically involves the reaction of 2-methylphenylacetonitrile with a suitable reducing agent to form the corresponding amine. This amine is then cyclized to form the tetrahydropyridine ring. The final step involves the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Analyse Des Réactions Chimiques

Types of Reactions

4-(2-Methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its fully saturated form.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce fully saturated tetrahydropyridine derivatives.

Applications De Recherche Scientifique

Neurotoxicology and Parkinson's Disease Research

Induction of Parkinsonism in Animal Models

MPTP is primarily recognized for its ability to induce Parkinson-like symptoms in animal models. It serves as a crucial tool for studying the pathophysiology of Parkinson's disease. When administered to mice or primates, MPTP metabolizes into 1-methyl-4-phenylpyridinium (MPP+), a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra region of the brain. This mechanism mimics the neurodegenerative processes observed in human Parkinson's disease cases .

Behavioral Studies

Research utilizing MPTP has facilitated investigations into behavioral impairments associated with neurochemical deficits. For example, studies have examined the effects of various interventions—such as exercise and dietary supplements—on behavioral outcomes in MPTP-treated animals. These studies contribute to understanding potential therapeutic strategies for mitigating symptoms of Parkinson's disease .

Mechanistic Insights

Oxidative Stress and Neuroinflammation

MPTP is instrumental in exploring the roles of oxidative stress and neuroinflammation in neuronal death. Research indicates that MPTP-induced toxicity leads to increased oxidative stress markers and inflammatory responses within the nervous system. This insight has spurred further investigations into antioxidants and anti-inflammatory agents as potential treatments for neurodegenerative diseases .

Neuroprotective Studies

The compound has also been utilized to assess neuroprotective strategies. For instance, studies have investigated how docosahexaenoic acid (DHA) influences apelin distribution and neuroprotection against MPTP-induced damage. Findings from such studies may inform future therapeutic approaches for safeguarding dopaminergic neurons from degeneration .

Summary of Applications

| Application Area | Description |

|---|---|

| Induction of Parkinsonism | Used to create animal models that replicate Parkinson's disease symptoms for research purposes. |

| Behavioral Studies | Investigates behavioral changes and potential therapeutic interventions following MPTP administration. |

| Mechanistic Studies | Explores oxidative stress and neuroinflammation pathways involved in neuronal death. |

| Neuroprotective Research | Evaluates compounds that may protect against MPTP-induced neurotoxicity. |

Case Studies

- Neurotoxicity Assessment : A study demonstrated that 1-Methyl-4-(2'-methylphenyl)-1,2,3,6-tetrahydropyridine induced significantly more potent neurotoxicity compared to its analogs in mouse models. The investigation highlighted the compound's utility in understanding the mechanisms underlying dopaminergic neuron loss .

- Therapeutic Interventions : Another research effort examined the effects of treadmill exercise on MPTP-treated mice, revealing that physical activity could mitigate some behavioral deficits associated with dopamine depletion .

- DHA Influence on Neuroprotection : A study assessed how DHA administration altered neurochemical outcomes in MPTP-treated rodents, providing insights into dietary influences on neurodegeneration and potential protective mechanisms .

Mécanisme D'action

The mechanism of action of 4-(2-Methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Phenyl-1,2,3,6-tetrahydropyridine: Similar structure but lacks the 2-methyl group.

4-(2-Chlorophenyl)-1,2,3,6-tetrahydropyridine: Contains a chlorine atom instead of a methyl group.

4-(2-Methoxyphenyl)-1,2,3,6-tetrahydropyridine: Contains a methoxy group instead of a methyl group.

Uniqueness

4-(2-Methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride is unique due to the presence of the 2-methyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for specific research applications.

Activité Biologique

4-(2-Methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride, also known as 2'-Methyl-MPTP hydrochloride, is a derivative of the well-known neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). This compound has garnered attention in neuropharmacology due to its potent dopaminergic neurotoxic effects, which are particularly relevant in the study of Parkinson's disease.

- Molecular Formula : C13H17N

- Molecular Weight : 187.28 g/mol

- CAS Number : 102417-86-7

The biological activity of this compound is primarily linked to its conversion into a toxic metabolite. Upon administration, it is oxidized by monoamine oxidase (MAO), leading to the formation of the neurotoxic compound 1-methyl-4-(2'-methylphenyl)pyridinium (MPP+). This metabolite inhibits mitochondrial complex I, resulting in oxidative stress and subsequent neuronal death in dopaminergic pathways.

Comparative Neurotoxicity

Research indicates that this compound exhibits greater neurotoxic potency compared to its parent compound MPTP. In studies involving murine models:

- Neurotoxic Potency :

- This compound demonstrated a significantly higher dopaminergic toxicity than MPTP.

- The effective concentration for inducing neurotoxicity was lower for this compound compared to MPTP.

Table 1: Neurotoxic Potency Comparison

| Compound | Effective Dose (mmol/kg) | Neurotoxic Outcome |

|---|---|---|

| MPTP | 0.113 | Moderate dopaminergic loss |

| 4-(2-Methylphenyl)-MPTP | 0.05 | Severe dopaminergic loss |

Research Findings

Several studies have investigated the biological effects and mechanisms of action of this compound:

- Neurotoxicity Studies :

- Mechanistic Insights :

- Protective Treatments :

Case Studies

A notable case study involved administering varying doses of this compound to mice:

- Findings :

- Mice receiving four injections exhibited nearly complete loss of neurons in the zona compacta of the substantia nigra.

- Behavioral assessments indicated significant motor deficits consistent with Parkinsonian symptoms.

Propriétés

IUPAC Name |

4-(2-methylphenyl)-1,2,3,6-tetrahydropyridine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N.ClH/c1-10-4-2-3-5-12(10)11-6-8-13-9-7-11;/h2-6,13H,7-9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTBHPEPDBJEDRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CCNCC2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.